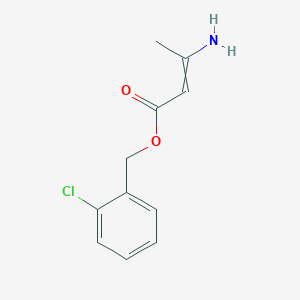
(2-Chlorophenyl)methyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl 3-aminobut-2-enoate: is an organic compound with the molecular formula C11H12ClNO2 It is characterized by the presence of a chlorophenyl group attached to a methyl 3-aminobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 3-aminobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-aminobut-2-enoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)methyl 3-aminobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methyl 3-aminobut-2-enoate
- (4-Chlorophenyl)methyl 3-aminobut-2-enoate
- (2-Bromophenyl)methyl 3-aminobut-2-enoate
Uniqueness
(2-Chlorophenyl)methyl 3-aminobut-2-enoate is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.
Properties
CAS No. |
61312-25-2 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-8(13)6-11(14)15-7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
InChI Key |
KEUJDDUMMLYJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


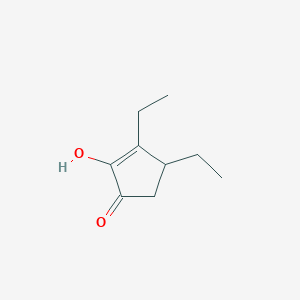
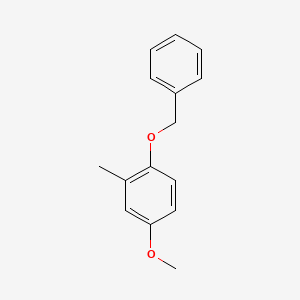
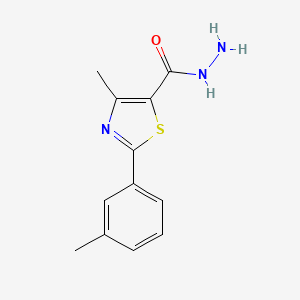
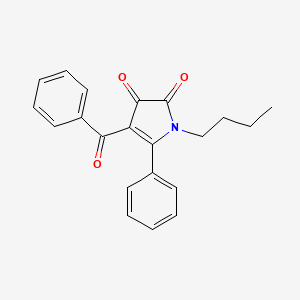
![Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester](/img/structure/B14580935.png)
![2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide](/img/structure/B14580942.png)
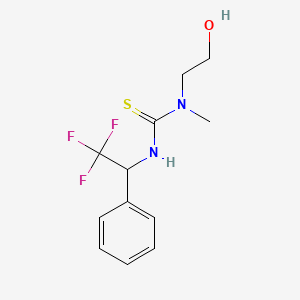
![1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-](/img/structure/B14580958.png)
![2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14580973.png)
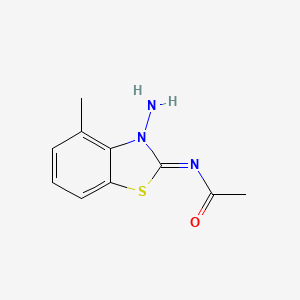
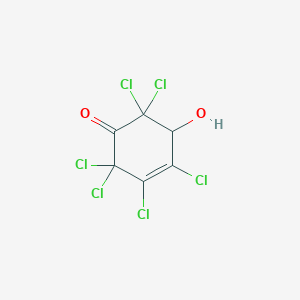
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
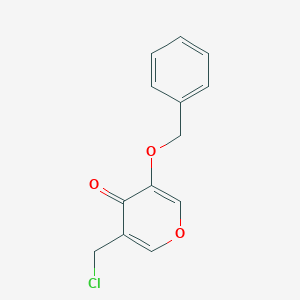
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
